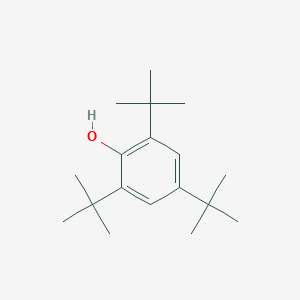

2,4,6-Tri-tert-butylphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.33e-04 msoluble in most organic solventsinsoluble in alkalis; soluble in ethanol, acetone, carbon tetrachloridein water, 35 mg/l at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14459. Its Medical Subject Headings (MeSH) category is 1. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tritert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O/c1-16(2,3)12-10-13(17(4,5)6)15(19)14(11-12)18(7,8)9/h10-11,19H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFEFOYRSMXVNEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021311 | |

| Record name | 2,4,6-Tris(tert-butyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid, Solid; [HSDB] Yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Phenol, 2,4,6-tris(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Tri-tert-butylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19461 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

278 °C | |

| Record name | 2,4,6-Tris(1,1-dimethylethyl)phenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

130.00 °C (266.00 °F) (closed cup) | |

| Record name | 2,4,6-Tris(1,1-dimethylethyl)phenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in most organic solvents, Insoluble in alkalis; soluble in ethanol, acetone, carbon tetrachloride, In water, 35 mg/L at 25 °C | |

| Record name | 2,4,6-Tris(1,1-dimethylethyl)phenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.864 g/cu cm at 27 °C | |

| Record name | 2,4,6-Tris(1,1-dimethylethyl)phenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000661 [mmHg], 6.61X10-4 mm Hg at 25 °C | |

| Record name | 2,4,6-Tri-tert-butylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19461 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4,6-Tris(1,1-dimethylethyl)phenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from alcohol, petroleum ether | |

CAS No. |

732-26-3 | |

| Record name | 2,4,6-Tri-tert-butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=732-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tris(1,1-dimethylethyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000732263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkofen B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,4,6-tris(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Tris(tert-butyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-tri-tert-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRI-TERT-BUTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99J2VIC675 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,6-Tris(1,1-dimethylethyl)phenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

131 °C | |

| Record name | 2,4,6-Tris(1,1-dimethylethyl)phenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

2,4,6-Tri-tert-butylphenol: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of the physical and chemical properties of 2,4,6-Tri-tert-butylphenol (TTBP), a sterically hindered phenolic compound. Intended for researchers, scientists, and professionals in drug development, this document compiles essential data, outlines experimental methodologies, and illustrates key chemical transformations.

Core Physical and Chemical Properties

This compound is a white crystalline solid at room temperature.[1][2] It is readily soluble in many organic solvents but insoluble in aqueous or alcoholic alkaline solutions.[1][3] The sterically hindered nature of the three tert-butyl groups symmetrically substituting the phenol (B47542) ring confers unique properties to this molecule.[1]

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₃₀O | [4] |

| Molecular Weight | 262.43 g/mol | [4] |

| Melting Point | 125-131 °C | [5] |

| Boiling Point | 277-278 °C | [5] |

| Density | 0.864 g/cm³ at 27 °C | |

| Solubility in Water | Insoluble; 0.512 mg/L at 20 °C (QSAR derived), 35 mg/L | [1][6] |

| log Kow (Octanol-Water Partition Coefficient) | 6.06 | |

| Vapor Pressure | 0.000661 mmHg | |

| pKa | 12.19 |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Key Data Points | Reference(s) |

| ¹H NMR (CDCl₃, 300 MHz) | δ 7.21 (s, 2H, Ar-H), 5.02 (s, 1H, OH), 1.45 (s, 18H, p-(t-Bu)₂), 1.30 (s, 9H, o-t-Bu) | [4] |

| ¹³C NMR (CDCl₃, 25.16 MHz) | δ 151.34, 141.39, 134.94, 121.82, 34.54, 31.72, 30.43 | [7] |

| Infrared (IR) | Vapor Phase Spectrum Available | [8] |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺) at m/z 262 | |

| UV-Vis | Data available in NIST Chemistry WebBook |

Chemical Synthesis and Reactions

The primary synthesis route for this compound involves the acid-catalyzed alkylation of phenol with isobutylene (B52900) or methyl tert-butyl ether.[1][9]

References

- 1. ospar.org [ospar.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. This compound(732-26-3) 1H NMR spectrum [chemicalbook.com]

- 5. dra4.nihs.go.jp [dra4.nihs.go.jp]

- 6. This compound - Coastal Wiki [coastalwiki.org]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. epa.gov [epa.gov]

An In-depth Technical Guide to 2,4,6-Tri-tert-butylphenol (CAS: 732-26-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tri-tert-butylphenol (2,4,6-TTBP) is a sterically hindered phenolic compound with the CAS number 732-26-3. Its unique molecular architecture, characterized by three bulky tert-butyl groups symmetrically positioned around the phenolic hydroxyl group, imparts distinct chemical and physical properties. Primarily known for its role as a highly effective antioxidant and stabilizer in various industrial applications, recent scientific investigations have unveiled its potential biological activities, making it a molecule of growing interest for researchers in chemistry, toxicology, and drug development. This technical guide provides a comprehensive overview of the synthesis, properties, mechanisms of action, and biological implications of 2,4,6-TTBP, with a focus on quantitative data and detailed experimental methodologies.

Chemical and Physical Properties

2,4,6-TTBP is a white solid at room temperature, soluble in many organic solvents but not in aqueous or alcoholic alkaline solutions.[1] Its sterically hindered nature prevents the typical color reaction with iron(III) chloride that is characteristic of many phenols.[1]

| Property | Value | Reference(s) |

| CAS Number | 732-26-3 | [1] |

| Molecular Formula | C₁₈H₃₀O | [1] |

| Molar Mass | 262.437 g/mol | [1] |

| Melting Point | 125-130 °C | [2] |

| Boiling Point | 277 °C | [2] |

| Oral LD50 (Rat) | 1670 mg/kg | [1] |

| Dermal LD50 (Rat) | >2000 mg/kg | [3] |

Synthesis and Reactions

Synthesis

The most common method for synthesizing this compound is through the acid-catalyzed Friedel-Crafts alkylation of phenol (B47542).[1] This electrophilic aromatic substitution reaction can be performed using isobutylene (B52900) or methyl tert-butyl ether as the alkylating agent with a strong acid catalyst such as sulfuric acid.[1]

This protocol is adapted from a procedure described for an undergraduate organic chemistry laboratory, demonstrating a robust and high-yielding synthesis.[4]

Materials:

-

Phenol

-

Concentrated Sulfuric Acid

-

Isobutylene gas

-

An appropriate reaction vessel (e.g., a three-necked flask) equipped with a gas inlet tube, a stirrer, and a condenser.

Procedure:

-

Charge the reaction vessel with phenol and a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to 50-60°C with continuous stirring.

-

Introduce a steady stream of isobutylene gas into the reaction mixture. The absorption of the gas will be noticeable.

-

Maintain the reaction temperature between 50-60°C throughout the addition of isobutylene. The reaction is exothermic and may require cooling to maintain the desired temperature range.

-

Continue the reaction until the theoretical amount of isobutylene has been absorbed.

-

Upon completion, the reaction mixture can be worked up by pouring it into water and separating the organic layer.

-

The crude product can be purified by distillation under reduced pressure, followed by recrystallization from a suitable solvent such as ethanol (B145695) to yield white crystals of this compound.

Yields of up to 90% have been reported for this type of reaction.[1] By-products of incomplete alkylation, such as 2,4-di-tert-butylphenol (B135424) and 4-tert-butylphenol, can also be formed.[1]

Key Reactions: Oxidation to the Phenoxy Radical

A hallmark chemical property of 2,4,6-TTBP is its facile one-electron oxidation to the highly stable 2,4,6-tri-tert-butylphenoxy radical.[1] This radical is intensely deep blue and is stable for weeks at room temperature due to the steric hindrance provided by the bulky tert-butyl groups, which prevent dimerization.[1] This oxidation can be achieved using various oxidizing agents, such as potassium ferricyanide (B76249) in an alkaline solution.[1]

This protocol is a modification of a literature procedure.[5]

Materials:

-

This compound

-

1M Sodium Hydroxide (NaOH) solution

-

Potassium ferricyanide (K₃[Fe(CN)₆])

-

Diethyl ether

-

Acetonitrile

-

Swivel-frit apparatus

Procedure:

-

Dissolve this compound (1.25 g, 4.76 mmol) in 80 mL of benzene in a swivel-frit apparatus.

-

Add 15 mL of 1M NaOH solution.

-

Degas the solution using two freeze-pump-thaw cycles.

-

Freeze the solution again and add potassium ferricyanide (3.94 g, 11.97 mmol).

-

Perform another freeze-pump-thaw cycle.

-

Allow the reaction mixture to warm to room temperature and stir for two hours under a nitrogen atmosphere.

-

Remove the solvent in vacuo.

-

Add 100 mL of diethyl ether via vacuum transfer to the flask and filter the solution.

-

Remove the diethyl ether from the filtrate in vacuo to yield a dark blue powder.

-

Redissolve the powder in approximately 100 mL of acetonitrile.

-

Grow dark blue crystals of the phenoxy radical overnight in the dark at -30 °C. A yield of 56% has been reported.[5]

Spectroscopic Data

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 7.21 (s, 2H, Ar-H), 5.02 (s, 1H, OH), 1.45 (s, 18H, 2,6-di-tert-butyl), 1.30 (s, 9H, 4-tert-butyl)[6] |

| ¹³C NMR (CDCl₃, 25.16 MHz) | δ (ppm): 151.34, 141.39, 134.94, 121.82, 34.54, 31.72, 30.43[6] |

| Mass Spectrometry (GC-MS) | m/z: 262 (M+), 247 (M-15)[6] |

Mechanism of Action and Applications

Antioxidant Mechanism

The primary industrial application of 2,4,6-TTBP is as an antioxidant in fuels, lubricants, and polymers.[7] Its efficacy stems from its sterically hindered phenolic group.[7] It readily donates the hydrogen atom from its hydroxyl group to scavenge free radicals (R•), terminating oxidative chain reactions.[7] The resulting phenoxy radical is stabilized by the bulky tert-butyl groups, which prevent it from initiating further oxidation.[7]

Industrial Applications

-

Fuels and Lubricants: 2,4,6-TTBP is used to prevent the formation of sludge and varnish, ensuring the stability and performance of fuels and lubricating oils.[7]

-

Polymers and Elastomers: It enhances the thermal and oxidative stability of plastics and rubbers, improving their longevity and resistance to degradation.[7]

-

Chemical Intermediate: It serves as a starting material for the synthesis of other valuable compounds, such as the antioxidant 2,6-di-tert-butyl-4-methoxyphenol.[1]

Biological Activity and Toxicological Profile

While extensively used in industrial settings, the biological effects of 2,4,6-TTBP are an area of active research, particularly for professionals in drug development and toxicology.

Toxicological Data

| Toxicological Endpoint | Species | Route | Value | Reference(s) |

| Acute LD50 | Rat | Oral | 1670 mg/kg | [1] |

| Acute LD50 | Rat | Dermal | >2000 mg/kg | [3] |

| Chronic Toxicity | Rat | Oral (diet) | Liver injury, focal necrosis, microcytic anemia at 100, 300, and 1000 ppm | [7] |

Chronic exposure to 2,4,6-TTBP in rats has been shown to cause liver injury, characterized by focal necrosis and microcytic anemia, with females being more severely affected than males.[7] No neoplastic responses were observed in these studies.[7]

Cytotoxicity

2,4,6-TTBP has demonstrated cytotoxic activity against human oral tumor cell lines (HSC-2, HSG).[1] Interestingly, its cytotoxicity was significantly enhanced by visible light irradiation, suggesting a potential for photodynamic activity.[1]

Endocrine Disruption: Retinoid X Receptor (RXR) Activation

Recent studies have identified 2,4,6-TTBP as a potent activator of Retinoid X Receptors (RXRs).[8] RXRs are nuclear receptors that play a crucial role in regulating a wide range of physiological processes, including development, metabolism, and cell differentiation, by forming heterodimers with other nuclear receptors such as the thyroid hormone receptor (TR) and peroxisome proliferator-activated receptor (PPAR).[9][10]

Activation of RXR by xenobiotics like 2,4,6-TTBP is a significant finding for drug development and toxicology, as it indicates potential endocrine-disrupting activity. One study predicted and confirmed through receptor activation assays that 2,4,6-TTBP is a more potent activator of RXRα than its well-studied analogue, 2,4-di-tert-butylphenol.[11] This activation can potentiate the signaling of RXR's partner receptors, such as the thyroid hormone receptor.[8]

While a specific protocol for 2,4,6-TTBP is not detailed in the literature, the following is an adapted, general protocol for a reporter gene assay, based on methodologies used for the analogous compound 2,4-di-tert-butylphenol, to assess RXR activation.

Materials:

-

A suitable mammalian cell line (e.g., COS-7 or HEK293T).

-

Expression plasmids for RXRα and a reporter gene under the control of an RXR-responsive element (e.g., luciferase).

-

A control plasmid for transfection efficiency normalization (e.g., β-galactosidase).

-

Transfection reagent.

-

Cell culture medium and supplements.

-

This compound stock solution in a suitable solvent (e.g., DMSO).

-

A known RXR agonist as a positive control (e.g., 9-cis-retinoic acid).

-

Lysis buffer and luciferase assay substrate.

-

Luminometer.

Procedure:

-

Cell Culture and Transfection: Seed the cells in a multi-well plate. Co-transfect the cells with the RXRα expression plasmid, the reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After transfection, replace the medium with fresh medium containing various concentrations of 2,4,6-TTBP, the positive control, and a vehicle control (solvent only).

-

Incubation: Incubate the cells for 24-48 hours.

-

Cell Lysis and Assay: Lyse the cells and measure the luciferase activity using a luminometer. Measure the β-galactosidase activity to normalize for transfection efficiency.

-

Data Analysis: Express the results as fold activation over the vehicle control.

Conclusion

This compound is a compound of significant industrial importance due to its potent antioxidant properties. Its synthesis is well-established, and its mechanism of action as a radical scavenger is well-understood. For researchers and professionals in drug development, the emerging biological activities of 2,4,6-TTBP, particularly its role as a potent activator of the Retinoid X Receptor, present both a potential toxicological concern and an avenue for therapeutic exploration. Further research is warranted to fully elucidate its biological signaling pathways and to assess its potential as a modulator of nuclear receptor function in health and disease. This guide provides a foundational understanding of this multifaceted molecule to aid in future scientific endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol [vinatiorganics.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Widely used plastic chemicals activate retinoid-X-receptor, scientists find | Food Packaging Forum [foodpackagingforum.org]

- 8. An in silico to in vivo approach identifies retinoid-X receptor activating tert-butylphenols used in food contact materials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. beatinggoliath.eu [beatinggoliath.eu]

Synthesis of 2,4,6-Tri-tert-butylphenol: A Comprehensive Technical Guide to Friedel-Crafts Alkylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2,4,6-tri-tert-butylphenol, a sterically hindered phenol (B47542) of significant interest in industrial and pharmaceutical applications. The primary focus is on the Friedel-Crafts alkylation of phenol, a cornerstone of electrophilic aromatic substitution. This document details the underlying reaction mechanisms, presents various experimental protocols utilizing common alkylating agents—isobutylene (B52900), tert-butanol (B103910), and methyl tert-butyl ether—and offers a comparative analysis of these methods through structured data tables. Furthermore, this guide includes detailed purification techniques and visual representations of the synthetic workflow to aid in laboratory-scale and process development endeavors.

Introduction

This compound (TTBP) is a valuable organic compound characterized by the presence of three bulky tert-butyl groups attached to the phenol ring. This extensive steric hindrance imparts unique chemical properties, most notably its role as a highly effective and persistent antioxidant.[1] Its applications span from being a stabilizer in plastics and fuels to a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals.

The most prevalent and industrially viable method for the synthesis of this compound is the Friedel-Crafts alkylation of phenol. This class of reaction involves the electrophilic substitution of hydrogen atoms on the aromatic ring with alkyl groups. The selection of the alkylating agent and the catalyst is paramount in directing the reaction towards the desired tri-substituted product while minimizing the formation of mono- and di-substituted byproducts.[2]

This guide will systematically dissect the Friedel-Crafts alkylation approach to TTBP synthesis, providing researchers and drug development professionals with a robust understanding of the theoretical and practical aspects of this important transformation.

Reaction Mechanism and Signaling Pathway

The Friedel-Crafts alkylation of phenol proceeds via an electrophilic aromatic substitution mechanism. The reaction is typically catalyzed by a Brønsted or Lewis acid. The catalyst's role is to generate a carbocation from the alkylating agent, which then acts as the electrophile.

In the context of synthesizing this compound, the tert-butyl carbocation ((CH₃)₃C⁺) is the key electrophilic intermediate. This stable tertiary carbocation is readily formed from isobutylene, tert-butanol, or methyl tert-butyl ether in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or a Lewis acid like aluminum chloride (AlCl₃).

The reaction mechanism can be summarized in the following steps:

-

Formation of the Electrophile: The acid catalyst protonates the alkylating agent (isobutylene or the oxygen atom in tert-butanol and MTBE), leading to the formation of the tert-butyl carbocation.

-

Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile and attacks the tert-butyl carbocation. The hydroxyl group of phenol is an ortho-, para-directing activator, leading to the initial formation of 2-tert-butylphenol (B146161) and 4-tert-butylphenol.

-

Rearomatization: The resulting carbocation intermediate (arenium ion) loses a proton to restore the aromaticity of the ring.

-

Polyalkylation: The mono- and di-substituted phenols are more nucleophilic than phenol itself and readily undergo further alkylation until the sterically hindered this compound is formed.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of this compound using three different alkylating agents.

Synthesis using Isobutylene

This protocol is adapted from a literature procedure and provides a robust method for the synthesis of this compound.

Materials:

-

Phenol

-

Concentrated Sulfuric Acid (98%)

-

Isobutylene gas

-

Methanol

-

Reaction flask with a gas inlet tube, stirrer, and thermometer

Procedure:

-

In a suitable reaction flask, place 94 g (1.0 mol) of molten phenol.

-

With vigorous stirring, slowly add 5 ml of concentrated sulfuric acid.

-

Heat the mixture to 50-60°C.

-

Bubble isobutylene gas through the stirred mixture at a rate that allows for its absorption. Maintain the temperature at 50-60°C throughout the addition. The total amount of isobutylene to be absorbed is 168 g (3.0 mol).

-

After the addition of isobutylene is complete, continue stirring for 30 minutes at 50-60°C.

-

Cool the reaction mixture to room temperature. The product will solidify.

-

Break up the solid mass and add 200 ml of methanol.

-

Filter the solid product and wash it with cold methanol.

-

The crude product can be purified by recrystallization from ethanol (B145695) or by melt crystallization. The melting point of the pure product is 129-130°C.

Synthesis using tert-Butanol

This method utilizes tert-butanol as the alkylating agent, which is a liquid and can be easier to handle than gaseous isobutylene.

Materials:

-

Phenol

-

tert-Butanol

-

Concentrated Sulfuric Acid (98%) or a solid acid catalyst (e.g., Amberlyst-15)

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of 9.4 g (0.1 mol) of phenol in 50 mL of toluene, add 29.6 g (0.4 mol) of tert-butanol.

-

Cool the mixture in an ice bath and slowly add 10 mL of concentrated sulfuric acid.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat at 50°C for 4 hours.

-

Cool the reaction mixture and pour it into 100 mL of ice-water.

-

Separate the organic layer and wash it with a saturated sodium bicarbonate solution until the washings are neutral.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the toluene under reduced pressure to yield the crude product.

-

Purify the product by recrystallization from a suitable solvent like ethanol or hexane.

Synthesis using Methyl tert-Butyl Ether (MTBE)

MTBE can also serve as a source of the tert-butyl group in the presence of a strong acid.

Materials:

-

Phenol

-

Methyl tert-butyl ether (MTBE)

-

Concentrated Sulfuric Acid (98%)

-

Diethyl ether

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 9.4 g (0.1 mol) of phenol in 50 mL of MTBE.

-

Cool the solution in an ice bath and slowly add 5 mL of concentrated sulfuric acid with stirring.

-

After the addition, allow the reaction to proceed at room temperature for 24 hours.

-

Pour the reaction mixture into 100 mL of cold water and extract with 3 x 50 mL of diethyl ether.

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Purify by recrystallization. A reported yield for this method is 69%.[2]

Data Presentation

The following table summarizes the quantitative data from various synthetic approaches to this compound.

| Alkylating Agent | Catalyst | Phenol:Alkylating Agent (molar ratio) | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Isobutylene | H₂SO₄ | 1 : 3 | 50-60 | Not specified | Good | |

| tert-Butanol | H₂SO₄ | 1 : 4 | 50 | 4 h | Moderate | General Protocol |

| Methyl tert-Butyl Ether | H₂SO₄ | 1 : (excess) | Room Temp. | 24 h | 69 | [2] |

| Isobutylene | Various | Not specified | Not specified | Not specified | up to 90 | [2] |

Experimental Workflow and Purification

The general workflow for the synthesis and purification of this compound is depicted below.

Purification

The primary impurities in the synthesis of this compound are the less-alkylated phenols: 4-tert-butylphenol, 2,4-di-tert-butylphenol, and 2,6-di-tert-butylphenol.[2] The crude product is typically a solid and can be effectively purified by recrystallization or melt crystallization.

Recrystallization: A common method for purification involves dissolving the crude product in a hot solvent in which it is soluble, and then allowing it to cool slowly. The desired compound will crystallize out, leaving the impurities in the solution. Suitable solvents for the recrystallization of this compound include ethanol, methanol, and hexane.

Melt Crystallization: For larger scale or higher purity requirements, melt crystallization can be employed. This technique involves melting the crude product and then slowly cooling it to induce crystallization of the pure compound.[3] This method avoids the use of solvents.

Conclusion

The Friedel-Crafts alkylation of phenol is a versatile and efficient method for the synthesis of this compound. The choice of alkylating agent and reaction conditions allows for the optimization of yield and purity. This guide has provided a detailed overview of the reaction mechanism, comprehensive experimental protocols, and a comparative analysis of different synthetic routes. The presented workflows and purification strategies offer practical guidance for researchers and professionals in the chemical and pharmaceutical industries, facilitating the successful synthesis of this important sterically hindered phenol.

References

- 1. Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization - Google Patents [patents.google.com]

Spectroscopic Profile of 2,4,6-Tri-tert-butylphenol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,6-Tri-tert-butylphenol, a sterically hindered phenol (B47542) of significant interest in various fields, including antioxidant chemistry and as a building block in organic synthesis. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.21 | s | 2H | Aromatic H |

| 5.02 | s | 1H | Phenolic OH |

| 1.45 | s | 18H | para-tert-butyl H |

| 1.30 | s | 9H | ortho-tert-butyl H |

Solvent: CDCl₃, Frequency: 300 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 151.34 | C-OH (C1) |

| 141.39 | Aromatic C-ortho (C2, C6) |

| 134.94 | Aromatic C-para (C4) |

| 121.82 | Aromatic CH (C3, C5) |

| 34.54 | Quaternary C of tert-butyl (ortho) |

| 31.72 | Quaternary C of tert-butyl (para) |

| 30.43 | CH₃ of tert-butyl |

Solvent: CDCl₃, Frequency: 25.16 MHz[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3640 | Sharp, Weak | Free O-H stretch |

| ~2960 | Strong | C-H stretch (in tert-butyl groups) |

| ~1600, ~1480 | Medium | C=C aromatic ring stretch |

| ~1430 | Medium | C-H bend (in tert-butyl groups) |

| ~1240 | Strong | C-O stretch (phenol) |

Note: The exact position of the O-H stretch is sensitive to concentration and solvent due to hydrogen bonding.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 262 | Moderate | [M]⁺ (Molecular Ion) |

| 247 | High | [M - CH₃]⁺ |

| 57 | High | [C(CH₃)₃]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers and can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% tetramethylsilane (B1202638) (TMS)

-

5 mm NMR tubes

-

Vortex mixer

-

NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of CDCl₃ containing TMS.

-

Securely cap the vial and vortex until the sample is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR:

-

Acquire the spectrum using a standard single-pulse sequence.

-

Typical parameters: spectral width of -2 to 12 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

For ¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 0 to 220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 1024 or more scans depending on the sample concentration.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra correctly.

-

Reference the spectra to the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound.

Materials:

-

This compound

-

Potassium bromide (KBr), IR grade

-

Mortar and pestle

-

Hydraulic press with a pellet-forming die

-

FT-IR Spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr to remove any moisture.

-

In a clean mortar, grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of KBr.

-

Transfer the finely ground powder to the pellet-forming die.

-

Apply pressure using the hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption peaks.

-

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound.

Materials:

-

This compound

-

Suitable volatile solvent (e.g., methanol (B129727) or dichloromethane)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent.

-

-

Instrument Setup and Data Acquisition:

-

Set up the GC with an appropriate column (e.g., a non-polar column like DB-5ms).

-

Set the GC oven temperature program to ensure good separation and peak shape.

-

Set the MS to operate in Electron Ionization (EI) mode with a standard electron energy of 70 eV.

-

Set the mass analyzer to scan over a suitable m/z range (e.g., 40-400 amu).

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

-

Data Processing:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and major fragment ions.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility of 2,4,6-Tri-tert-butylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4,6-Tri-tert-butylphenol, a sterically hindered phenol (B47542) with significant applications as an antioxidant and stabilizer in various industries. Understanding its solubility is critical for formulation development, chemical synthesis, and analytical method design. This document consolidates available solubility data, presents a detailed experimental protocol for its determination, and visualizes the logical workflow for solubility assessment.

Introduction to this compound

This compound (TTBP) is a white crystalline solid characterized by the chemical formula C₁₈H₃₀O. Its structure consists of a phenol ring substituted with three bulky tert-butyl groups at the 2, 4, and 6 positions. This significant steric hindrance profoundly influences its chemical reactivity and physical properties, including its solubility profile.[1] TTBP is widely recognized for its antioxidant properties, functioning as a free-radical scavenger in various applications, including fuels, lubricants, and polymers.[1]

Solubility Profile of this compound

This compound exhibits a lipophilic nature, rendering it practically insoluble in aqueous solutions but soluble in many organic solvents.[1][2] The large nonpolar hydrocarbon portion of the molecule dictates its preferential solubility in organic media. While qualitative descriptions of its solubility are abundant, specific quantitative data in a wide range of organic solvents is not extensively documented in publicly available literature.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound. The scarcity of precise numerical values highlights a significant data gap in the existing literature.

| Solvent | Chemical Class | Solubility | Temperature (°C) |

| Water | Aqueous | 35 mg/L[2][3] | 25 |

| Methanol | Alcohol | Soluble | Not Specified |

| Ethanol | Alcohol | Soluble[2][4] | Not Specified |

| Acetone | Ketone | Soluble[2][4] | Not Specified |

| Carbon Tetrachloride | Halogenated Hydrocarbon | Soluble[2] | Not Specified |

| Chloroform | Halogenated Hydrocarbon | Slightly Soluble[5][6] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Slightly Soluble (Sonication may be required)[5][6] | Not Specified |

| n-Hexane | Alkane | Soluble (Used for recrystallization) | Not Specified |

Note: The term "Soluble" is based on qualitative statements found in the cited literature and does not imply a specific quantitative value. Researchers requiring precise solubility data are encouraged to determine it experimentally using the protocol outlined in this guide.

Experimental Protocol for Solubility Determination

The following section details a robust and widely accepted methodology for determining the solubility of a compound like this compound. The protocol is based on the shake-flask method, a standard for measuring thermodynamic (equilibrium) solubility.[7][8][9]

Principle

An excess amount of the solid this compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the dissolved solute is quantified using a suitable analytical technique.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps (B75204) or sealed ampoules

-

Shaking incubator or a constant temperature water bath with an orbital shaker

-

Centrifuge (optional, for enhancing solid-liquid separation)

-

Syringe filters (chemically compatible with the solvent and with a pore size of 0.45 µm or smaller)

-

Volumetric flasks and pipettes

-

Analytical balance (readable to at least 0.1 mg)

-

A validated analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), or UV-Vis Spectrophotometer)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial. The excess solid should be clearly visible to ensure that a saturated solution is achieved.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator or a water bath shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed for a predetermined period to allow the system to reach equilibrium. A preliminary experiment is recommended to determine the time required to reach equilibrium (e.g., testing at 24, 48, and 72 hours).[10]

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to facilitate the settling of the excess solid.[10]

-

Alternatively, centrifugation of the sealed vials at the experimental temperature can be employed to achieve a clear separation of the solid and liquid phases.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a chemically compatible syringe filter into a clean vial to remove any remaining microscopic solid particles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated analytical method to determine the concentration of this compound.

-

-

Data Reporting:

-

The solubility should be determined from at least three replicate experiments.

-

Report the average solubility in appropriate units (e.g., g/100 mL, mg/L, or mol/L) along with the standard deviation and the experimental temperature.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical steps involved in the experimental determination of solubility and a general decision-making process for solubility studies.

Caption: A step-by-step workflow for the experimental determination of solubility.

Caption: A decision-making diagram for obtaining solubility data.

Conclusion

This technical guide has consolidated the currently available information on the solubility of this compound in organic solvents. While it is qualitatively understood to be soluble in many common organic solvents and insoluble in water, there is a clear absence of comprehensive quantitative solubility data in the scientific literature. The detailed experimental protocol provided, based on the established shake-flask method, offers a reliable framework for researchers to generate precise and accurate solubility data for this compound in solvents pertinent to their specific research and development needs. The generation of such data would be a valuable contribution to the broader scientific community.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C18H30O | CID 12902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. Page loading... [guidechem.com]

- 5. 732-26-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound CAS#: 732-26-3 [m.chemicalbook.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. enamine.net [enamine.net]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. benchchem.com [benchchem.com]

2,4,6-Tri-tert-butylphenol phenoxy radical formation and stability

An In-depth Technical Guide to the Formation and Stability of the 2,4,6-Tri-tert-butylphenol Phenoxy Radical

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TTBP) is a sterically hindered phenolic compound renowned for its ability to form a remarkably stable phenoxy radical. This stability, conferred by the bulky tert-butyl groups at the ortho and para positions, makes the 2,4,6-tri-tert-butylphenoxy radical an ideal model system for studying the kinetics and thermodynamics of antioxidant action and other radical-mediated processes. Its distinct deep-blue color allows for easy spectrophotometric monitoring. This guide provides a comprehensive overview of the formation, stability, and key characteristics of this important radical species, including detailed experimental protocols and quantitative data.

Formation of the 2,4,6-Tri-tert-butylphenoxy Radical

The 2,4,6-tri-tert-butylphenoxy radical is generated through the one-electron oxidation of its parent phenol (B47542), this compound. This process involves the abstraction of the hydrogen atom from the phenolic hydroxyl group.

Oxidation Reaction

The primary mechanism of formation is the hydrogen atom transfer (HAT) from the phenolic hydroxyl group to an oxidizing agent or another radical species. The sterically hindered nature of TTBP allows it to efficiently scavenge free radicals, thereby terminating degradative chain reactions, a key aspect of its antioxidant functionality.[1]

dot

Caption: Formation of the 2,4,6-tri-tert-butylphenoxy radical.

Common Oxidizing Agents

Several oxidizing agents can be employed for the generation of the 2,4,6-tri-tert-butylphenoxy radical in a laboratory setting. A common and effective method involves the use of potassium ferricyanide (B76249) in an alkaline solution.[2] Other methods include electrochemical oxidation.[2] In an alkaline medium, the phenolate (B1203915) anion is first formed, which is then oxidized to the phenoxy radical.[2]

Stability of the 2,4,6-Tri-tert-butylphenoxy Radical

The remarkable stability of the 2,4,6-tri-tert-butylphenoxy radical is its most defining characteristic. This stability can be attributed to two main factors:

-

Steric Hindrance: The three bulky tert-butyl groups surrounding the oxygen atom physically obstruct dimerization and other reactions that would typically lead to the rapid decay of less hindered phenoxy radicals.

-

Resonance Delocalization: The unpaired electron is delocalized over the aromatic ring, which contributes to the overall stability of the radical.

The radical can be isolated as deep-blue crystals that are stable for several weeks at room temperature.[2]

Thermodynamic Stability

A key thermodynamic parameter that reflects the stability of the parent phenol and the ease of radical formation is the O-H bond dissociation enthalpy (BDE). A lower BDE indicates a weaker O-H bond and, consequently, a greater propensity for hydrogen atom donation to scavenge other radicals.

| Parameter | Value (kcal/mol) | Reference |

| O-H Bond Dissociation Enthalpy (BDE) | 81.3 ± 1.0 | [3] |

Kinetic Stability and Reactivity

While the 2,4,6-tri-tert-butylphenoxy radical is persistent, it is not entirely inert. It participates in a number of chemical reactions, albeit at slower rates than less stable radicals.

One notable reaction is with molecular oxygen. The phenoxy radical can react with oxygen to form a 4,4'-linked peroxide, which results in a gradual color change of the solution from blue to yellow.[2]

dot```dot graph "Radical_Decay" { layout=dot; rankdir=LR; node [shape=plaintext, fontsize=12, fontname="Arial", fontcolor="#202124"]; edge [color="#EA4335"];

Radical [label="2,4,6-Tri-tert-butylphenoxy Radical", fontcolor="#EA4335"]; Oxygen [label="Oxygen (O₂)"]; Peroxide [label="4,4'-linked Peroxide", fontcolor="#FBBC05"];

Radical -> Peroxide; Oxygen -> Peroxide;

}

Caption: Workflow for the synthesis of the phenoxy radical.

Characterization of the 2,4,6-Tri-tert-butylphenoxy Radical

4.2.1 UV-Vis Spectroscopy

The deep-blue color of the 2,4,6-tri-tert-butylphenoxy radical allows for its quantification and the monitoring of its reactions using UV-Vis spectroscopy.

Protocol:

-

Prepare a stock solution of the synthesized radical in a suitable solvent (e.g., benzene, acetonitrile).

-

Prepare a series of dilutions of the stock solution.

-

Record the UV-Vis spectrum for each dilution over a range of approximately 350-800 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

Plot absorbance at λmax versus concentration to generate a calibration curve according to the Beer-Lambert law.

| Spectroscopic Parameter | Value | Reference |

| λmax | 626 nm | [4] |

4.2.2 Electron Spin Resonance (ESR) Spectroscopy

Protocol:

-

Dissolve a small amount of the synthesized radical in a high-purity, degassed solvent (e.g., toluene).

-

Transfer the solution to a standard ESR quartz tube.

-

Place the ESR tube in the cavity of the ESR spectrometer.

-

Record the ESR spectrum at room temperature.

-

The spectrum can be analyzed to determine the g-value and hyperfine coupling constants, which provide information about the electronic environment of the unpaired electron.

Applications in Research and Development

The unique stability of the 2,4,6-tri-tert-butylphenoxy radical makes it a valuable tool in several areas of research and development:

-

Antioxidant Studies: It serves as a model for understanding the mechanisms of sterically hindered phenolic antioxidants, which are widely used in the food, polymer, and pharmaceutical industries. [1]* Kinetics and Thermodynamics of Radical Reactions: Its stability allows for the convenient study of the kinetics and thermodynamics of hydrogen atom transfer and other radical reactions.

-

Protecting Group Chemistry: The phenoxy radical can be used as a sterically demanding protecting group in organic synthesis. [2]* Materials Science: As a stable radical, it has potential applications in the development of organic magnetic materials and as a stabilizer in polymers and other materials. [1]

Conclusion

The 2,4,6-tri-tert-butylphenoxy radical stands out as a remarkably stable free radical, making it an invaluable tool for researchers and scientists. Its ease of formation, well-characterized properties, and distinct spectroscopic signature allow for its use in a wide range of studies, from fundamental investigations of radical chemistry to the development of new antioxidant technologies and advanced materials. The experimental protocols and quantitative data provided in this guide offer a solid foundation for professionals working with this important chemical species.

References

- 1. The phenoxy radical: UV spectrum and kinetics of gas-phase reactions with itself and with oxygen (1997) | Florence Berho | 56 Citations [scispace.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The first crystal structure of a monomeric phenoxyl radical: 2,4,6-tri-tert-butylphenoxyl radical - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. electronicsandbooks.com [electronicsandbooks.com]

A Technical Guide to 2,4,6-Tri-tert-butylphenol: Steric Hindrance and its Chemical Consequences

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2,4,6-Tri-tert-butylphenol (TTBP) is a unique phenolic compound whose chemical behavior is dominated by the profound steric hindrance imparted by three bulky tert-butyl groups positioned symmetrically on the aromatic ring. This guide provides an in-depth analysis of how this steric shielding dictates its properties, particularly its role as a potent antioxidant and the exceptional stability of its corresponding phenoxyl radical. We will explore its synthesis, key reactions, and applications, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to offer a comprehensive resource for scientific and industrial applications.

Introduction to this compound (TTBP)

This compound is a colorless, crystalline solid characterized by a phenol (B47542) core symmetrically substituted at the 2, 4, and 6 positions with tert-butyl groups.[1] This substitution pattern creates a sterically crowded environment around the phenolic hydroxyl group and the aromatic ring. This architectural feature is not merely a structural curiosity; it is the primary determinant of TTBP's chemical personality. The bulky groups effectively isolate the reactive hydroxyl moiety, preventing typical phenolic reactions while enabling unique and valuable properties, most notably its function as a highly efficient free-radical scavenger.[2][3] Its utility is found in applications ranging from stabilizers in fuels and polymers to specialized chemical synthesis.[1][4]

Molecular Structure and Physicochemical Properties

The defining feature of TTBP is the steric shield provided by the ortho (2,6) and para (4) tert-butyl groups. This arrangement sterically protects the hydroxyl group, limits intermolecular interactions, and stabilizes the radical species formed upon hydrogen abstraction.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 732-26-3[1][6] |

| Molecular Formula | C₁₈H₃₀O[1][6][7] |

| Molar Mass | 262.44 g/mol [1][6][8] |

| Appearance | Colorless solid[1] |

| IUPAC Name | 2,4,6-tris(tert-butyl)phenol[6] |

Table 2: Spectroscopic Data Summary

| Spectrum Type | Solvent | Chemical Shifts (δ) in ppm |

|---|---|---|

| ¹H NMR | CDCl₃ | 7.21 (s, 2H, Ar-H), 5.02 (s, 1H, -OH), 1.45 (s, 18H, ortho-t-Bu), 1.30 (s, 9H, para-t-Bu)[6] |

| ¹³C NMR | CDCl₃ | 151.34 (C-OH), 141.39 (p-C), 134.94 (o-C), 121.82 (m-C), 34.54 (p-C(CH₃)₃), 31.72 (o-C(CH₃)₃), 30.43 (p-C(CH₃)₃)[6] |

| UV-Vis (Phenoxyl Radical) | Toluene | λmax = 626 nm[9] |

The Central Role of Steric Hindrance

The effects of steric hindrance in TTBP are multifaceted, influencing its acidity, reactivity, and antioxidant capability.

Hindered Acidity and Reactivity

The bulky tert-butyl groups physically block access to the phenolic proton and the oxygen atom. This has several consequences:

-

Reduced Acidity: Steric hindrance inhibits the solvation of the resulting phenoxide anion, making TTBP a weaker acid compared to less substituted phenols.[10]

-

Inhibited Reactions: Typical phenol reactions are suppressed. For instance, TTBP does not produce the characteristic green-blue color with iron(III) chloride, a common test for phenols, because the steric bulk prevents the formation of the necessary complex.[1][4]

Radical Scavenging and Antioxidant Mechanism

TTBP's primary application is as an antioxidant, a role it performs through a classic hydrogen atom transfer (HAT) mechanism.[2] It readily donates its phenolic hydrogen atom to terminate destructive free-radical chain reactions.[2][3] The resulting 2,4,6-tri-tert-butylphenoxyl radical is the key to its effectiveness. Due to the steric protection from the ortho tert-butyl groups, this radical is exceptionally stable and unreactive, preventing it from initiating new oxidation chains.[5]

Caption: Mechanism of free-radical scavenging by this compound.

Key Reactions and Pathways

Oxidation to the Phenoxyl Radical

The most significant reaction of TTBP is its one-electron oxidation to form the stable 2,4,6-tri-tert-butylphenoxyl radical. This can be achieved using various oxidizing agents, such as potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) in an alkaline medium.[1][9] The resulting radical is a deep blue, crystalline solid that can be isolated and is stable for weeks at room temperature.[1][4]

Further Oxidation

The stable phenoxyl radical can undergo a second one-electron oxidation to form a phenoxonium cation. This cation is highly reactive and, in the presence of water, will yield 2,4,6-tri-tert-butyl-4-hydroxy-2,5-cyclohexadienone.[1][4]

Caption: Stepwise oxidation pathway of this compound.

Synthesis of this compound

TTBP is commercially synthesized via the Friedel-Crafts alkylation of phenol. In this reaction, phenol is treated with an excess of an alkylating agent, typically isobutylene (B52900), in the presence of a strong acid catalyst like sulfuric acid.[1][11] The reaction proceeds stepwise, with byproducts such as 2,4-di-tert-butylphenol (B135424) and 2,6-di-tert-butylphenol (B90309) being formed.[1] Driving the reaction to completion with excess alkylating agent favors the formation of the trisubstituted product.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is a generalized procedure based on Friedel-Crafts alkylation.[1][11]

-

Apparatus Setup: Equip a three-necked flask with a mechanical stirrer, a gas inlet tube, and a reflux condenser.

-

Charging Reactants: Charge the flask with phenol and a catalytic amount of concentrated sulfuric acid.

-

Reaction Initiation: Heat the mixture with stirring to the desired reaction temperature (e.g., 70-100 °C).

-

Alkylation: Introduce a controlled flow of isobutylene gas into the reaction mixture through the gas inlet tube. The molar ratio of isobutylene to phenol should be greater than 3:1 to favor the trisubstituted product.

-

Reaction Monitoring: Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture, wash with water and a dilute sodium bicarbonate solution to neutralize the acid, and separate the organic layer.

-

Purification: Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Protocol: Oxidation of TTBP to its Phenoxyl Radical

This protocol is adapted from established literature procedures for generating the stable radical species.[9]

-

Dissolution: In a swivel-frit apparatus or Schlenk flask, dissolve this compound (1.0 eq) in benzene. Add an aqueous solution of 1M sodium hydroxide.

-

Degassing: Subject the biphasic solution to at least two freeze-pump-thaw cycles to remove dissolved oxygen.

-

Addition of Oxidant: While the solution is frozen, add solid potassium ferricyanide (K₃[Fe(CN)₆]) (approx. 2.5 eq).

-

Reaction: Perform another freeze-pump-thaw cycle. Allow the mixture to warm to room temperature and stir vigorously under an inert atmosphere (e.g., nitrogen) for 2-4 hours. The organic layer will turn a deep blue.

-

Extraction & Isolation: Separate the layers. Collect the organic (benzene) layer and remove the solvent in vacuo.

-

Purification: Dissolve the resulting dark blue solid in a minimal amount of acetonitrile.

-

Crystallization: Cool the solution to -30 °C in the dark. Deep blue crystals of the 2,4,6-tri-tert-butylphenoxyl radical will form overnight.[9]

Caption: Experimental workflow for the synthesis of the stable phenoxyl radical.

Applications in Research and Industry

The unique properties of TTBP, derived from its steric hindrance, make it a valuable compound in several fields:

-

Antioxidant and Stabilizer: It is widely used as an antioxidant to prevent the degradation of fuels, lubricants, and polymers like polyethylene (B3416737) and polypropylene.[1][2][3] Its high efficiency and low volatility make it suitable for demanding applications.

-

Chemical Synthesis: TTBP serves as a starting material for the synthesis of other, more complex antioxidants and light stabilizers.[6][11]

-

Radical Chemistry Research: The exceptional stability of its phenoxyl radical makes TTBP a model compound for studying the properties and reactions of free radicals.[9][12]

Conclusion

This compound is a compelling example of how molecular architecture dictates chemical function. The strategic placement of three bulky tert-butyl groups creates a sterically hindered environment that transforms a simple phenol into a highly effective and stable radical scavenger. This steric control inhibits undesirable side reactions while promoting the hydrogen atom transfer central to its antioxidant activity, leading to a stable and unreactive phenoxyl radical. For researchers and developers, understanding these structure-function relationships is crucial for designing robust formulations, synthesizing novel molecules, and advancing the study of radical chemistry.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound - Wikiwand [wikiwand.com]

- 5. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C18H30O | CID 12902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phenol, 2,4,6-tri-tert-butyl- [webbook.nist.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. rsc.org [rsc.org]

- 10. Steric hindrance and acidity. Part I. The effect of 2,6-di-t-butyl substitution on the acidity of phenols in methanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. Page loading... [wap.guidechem.com]

- 12. The first crystal structure of a monomeric phenoxyl radical: 2,4,6-tri-tert-butylphenoxyl radical - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Chronic Toxicity of 2,4,6-Tri-tert-butylphenol in Rats

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chronic toxicity of 2,4,6-tri-tert-butylphenol (TTBP) in rats, based on a pivotal 24-month study. The information is designed to support researchers, scientists, and drug development professionals in understanding the long-term effects of this compound. This document summarizes key quantitative data in structured tables, details experimental protocols, and provides visualizations of the study's workflow.

Executive Summary

A long-term study investigating the chronic toxicity of this compound (TTBP) in Wistar rats revealed that the primary target organ for toxicity is the liver.[1][2] The study, which involved administering TTBP to rats in their diet for up to two years, identified a range of effects including slight microcytic anemia, alterations in liver function parameters, and histopathological changes in the liver, such as focal necrosis.[1][2] Notably, these effects were more pronounced in female rats.[1][2] Importantly, the study found no evidence of neoplastic (cancerous) responses to TTBP administration.[1][2] A clear dose-response relationship was observed, with a no-observable-effect-level (NOEL) identified at the lowest dose tested.

Experimental Design and Protocols

The foundational study for this guide was a comprehensive 24-month chronic toxicity and carcinogenicity study in Slc:Wistar rats. The experimental design is crucial for interpreting the toxicological data.

Experimental Workflow

The following diagram illustrates the overall workflow of the chronic toxicity study.

Caption: Experimental workflow for the 24-month chronic toxicity study of TTBP in rats.

Detailed Methodologies

1. Test Animals and Housing:

-

Housing: Animals were housed in a controlled environment with standard conditions for temperature, humidity, and light-dark cycle.

2. Test Substance and Administration:

-

Test Substance: this compound (TTBP).

-

Route of Administration: Dietary.[1][2] TTBP was mixed into the basal diet at specified concentrations.

-

Dose Levels: 0 (control), 30, 100, 300, and 1000 parts per million (ppm) in the diet.[1][2]

3. In-Life Observations and Measurements:

-

Clinical Signs: Animals were observed daily for any signs of toxicity.

-

Body Weight and Food Consumption: Recorded periodically throughout the study.

-

Hematology and Clinical Chemistry: Blood samples were collected at interim periods and at the termination of the study for analysis of a standard panel of hematological and biochemical parameters.

4. Terminal Procedures:

-

Necropsy: All animals were subjected to a full necropsy at the end of the study.

-

Organ Weights: Key organs were weighed.

-

Histopathology: A comprehensive set of tissues from all animals was collected, processed, and examined microscopically by a pathologist.

Quantitative Toxicological Data

The following tables summarize the key quantitative findings from the 24-month chronic toxicity study of TTBP in rats.

Table 1: Summary of Hematological Findings

| Parameter | Sex | Dose Group (ppm) | Observation |

| Red Blood Cell Count | Female | 1000 | Slight decrease |

| Hemoglobin | Female | 1000 | Slight decrease |

| Hematocrit | Female | 1000 | Slight decrease |

| Mean Corpuscular Volume | Female | 1000 | Slight decrease (indicating microcytic anemia)[1][2] |

Table 2: Summary of Clinical Chemistry Findings

| Parameter | Sex | Dose Group (ppm) | Observation |

| Total Cholesterol | Female | 300, 1000 | Increased |

| Phospholipids (B1166683) | Female | 300, 1000 | Increased |

| Alanine Aminotransferase (ALT) | Female | 1000 | Slight increase |

| Aspartate Aminotransferase (AST) | Female | 1000 | Slight increase |

Table 3: Summary of Organ Weight Changes

| Organ | Sex | Dose Group (ppm) | Observation |

| Liver | Female | 1000 | Increased absolute and relative weight |

Table 4: Summary of Histopathological Findings

| Organ | Finding | Sex | Dose Group (ppm) | Incidence |

| Liver | Focal Necrosis | Both | 300, 1000 | Dose-dependent increase (more severe in females)[1][2] |

| Liver | Cellular Infiltration | Both | 300, 1000 | Present in areas of necrosis |

| Liver | Bile Duct Proliferation | Female | 1000 | Observed |

Discussion of Toxicological Profile

The chronic administration of this compound in the diet to Wistar rats for 24 months resulted in a clear pattern of toxicity primarily targeting the liver. The observed effects were dose-dependent, with the most significant changes occurring at the highest dose levels of 300 and 1000 ppm. Female rats consistently demonstrated a greater sensitivity to the toxic effects of TTBP compared to males.

The hematological findings of slight microcytic anemia in high-dose females are likely a secondary effect related to the overall systemic toxicity and potential nutritional or metabolic disturbances. The more direct and primary effects were observed in the liver.